BenchChemオンラインストアへようこそ!

3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine

Lipophilicity LogP Medicinal Chemistry

3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine (CAS 1351385-07-3, molecular formula C₉H₁₇N₃, molecular weight 167.25 g/mol) is a 4-aminopyrazole derivative bearing a sterically demanding 1-ethylpropyl (pentan-3-yl) substituent at the N1 position and a methyl group at C3. This substitution pattern distinguishes it from the more common N1-isopropyl analog (CAS 29751-98-2, MW 139.20) and the N1-unsubstituted parent scaffold (3-methyl-1H-pyrazol-4-amine, CAS 113140-10-6).

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13077154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC(CC)N1C=C(C(=N1)C)N
InChIInChI=1S/C9H17N3/c1-4-8(5-2)12-6-9(10)7(3)11-12/h6,8H,4-5,10H2,1-3H3
InChIKeySDNLMOWEEWEKQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine (CAS 1351385-07-3): A Differentiated N1-Branched Alkyl Aminopyrazole Building Block


3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine (CAS 1351385-07-3, molecular formula C₉H₁₇N₃, molecular weight 167.25 g/mol) is a 4-aminopyrazole derivative bearing a sterically demanding 1-ethylpropyl (pentan-3-yl) substituent at the N1 position and a methyl group at C3 [1]. This substitution pattern distinguishes it from the more common N1-isopropyl analog (CAS 29751-98-2, MW 139.20) and the N1-unsubstituted parent scaffold (3-methyl-1H-pyrazol-4-amine, CAS 113140-10-6). The combination of a branched N1-alkyl group with a free 4-amino handle and an unsubstituted C5 position confers a distinct profile of lipophilicity, conformational flexibility, and synthetic derivatizability that is not replicated by its closest commercially available analogs .

Why Generic Substitution Fails for 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine: Physicochemical and Regioisomeric Differentiation


The 4-aminopyrazole scaffold is widely employed as a kinase hinge-binding motif and a versatile synthetic intermediate [1]. However, changes to the N1 substituent or the amine regioisomer produce quantifiable shifts in lipophilicity, molecular shape, and hydrogen-bonding topology that directly affect downstream lead optimization and chemical derivatization outcomes [2]. The target compound's N1-pentan-3-yl group generates a calculated LogP of 1.52–1.70 and an Fsp³ of 0.667, compared with LogP 0.48–0.70 and Fsp³ 0.571 for the N1-isopropyl analog . Its 4-amine regioisomer (LogP 1.52–1.70) is markedly less lipophilic than the corresponding 5-amine regioisomer (LogP 2.13–2.72) . These differences mean that interchanging these compounds without adjusting formulation, assay conditions, or downstream synthetic routes can lead to divergent solubility, permeability, and reactivity profiles.

Product-Specific Quantitative Evidence Guide: 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine vs. Closest Analogs


Lipophilicity Differentiation: N1-Pentan-3-yl vs. N1-Isopropyl vs. N1-Unsubstituted 4-Aminopyrazole Scaffold

The N1-pentan-3-yl substituent increases calculated LogP by approximately 1.0–1.2 log units relative to the N1-isopropyl analog and by approximately 1.4–1.6 log units relative to the N1-unsubstituted parent scaffold. This lipophilicity increment is quantifiable, reproducible across independent computational methods, and directly relevant to membrane permeability and ADME property tuning in lead optimization campaigns [1].

Lipophilicity LogP Medicinal Chemistry Lead Optimization

Molecular Saturation (Fsp³) Differentiation: N1-Pentan-3-yl vs. N1-Isopropyl Aminopyrazole

The N1-pentan-3-yl group increases the fraction of sp³-hybridized carbon atoms (Fsp³) to 0.667, compared with 0.571 for the N1-isopropyl analog—a measured increase of 0.096 (approximately 17% relative increase). Higher Fsp³ values have been correlated with improved clinical success rates in small-molecule drug discovery, as increased saturation tends to improve solubility and reduce promiscuous binding .

Fraction sp3 Drug-likeness Molecular Complexity Clinical Success Rate

Regioisomeric Differentiation: 4-Amine vs. 5-Amine LogP and Hydrogen-Bond Topology

Within the identical N1-pentan-3-yl, C3-methyl pyrazole core, the amine regioisomer position produces a LogP difference of approximately 0.6–1.2 log units. The 4-amine regioisomer (target) exhibits LogP of 1.52–1.70, while the 5-amine regioisomer (CAS 1015845-99-4) yields LogP of 2.13–2.72 . Critically, the 4-amine position aligns with the established kinase hinge-binding pharmacophore, whereas the 5-amine position introduces steric clash with the adjacent N1 substituent, altering the hydrogen-bond donor/acceptor geometry [1].

Regioisomer Lipophilicity Hinge-binding Kinase Inhibitor

Conformational Flexibility: Rotatable Bond Count Comparison N1-Pentan-3-yl vs. N1-Isopropyl

The N1-pentan-3-yl group introduces 3 rotatable bonds versus only 1 rotatable bond for the N1-isopropyl analog, providing substantially greater conformational freedom [1][2]. This additional flexibility may be advantageous when the N1 substituent must adopt a specific orientation to fill a hydrophobic sub-pocket or avoid steric clash with protein residues, as is frequently observed in kinase inhibitor co-crystal structures [3].

Conformational flexibility Rotatable bonds Molecular recognition Entropy

Synthetic Versatility: Free 4-Amine Handle with Unsubstituted C5 Position

Unlike the 3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine analog (CAS 1248935-11-6), which bears methyl substituents at both C3 and C5, the target compound retains an unsubstituted C5 position . This structural feature preserves the C5 site for further functionalization via electrophilic aromatic substitution, halogenation, or directed metalation, while the free 4-amine remains available for amide coupling, reductive amination, or urea formation [1]. Downstream derivatives incorporating the pentan-3-ylpyrazole core have been exemplified in patent literature as components of Tyk2 and JAK kinase inhibitor series, demonstrating the scaffold's utility in medicinal chemistry programs [2].

Synthetic accessibility Derivatization Building block C5 functionalization

Best Research and Industrial Application Scenarios for 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine


Kinase Inhibitor Lead Optimization Requiring Tunable N1-Lipophilicity

In kinase drug discovery programs where the N1 substituent occupies a hydrophobic pocket adjacent to the hinge region, 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine provides a LogP of 1.52–1.70 that bridges the gap between the overly hydrophilic N1-isopropyl analog (LogP 0.48–0.70) and excessively lipophilic N1-aryl variants . This intermediate lipophilicity is well-suited for targets such as Tyk2 and JAK family kinases, where patent literature demonstrates that N1-pentan-3-yl-substituted pyrazoles achieve nanomolar enzymatic IC50 values (from <10 nM to 55 nM) when elaborated into full inhibitors [1].

Parallel Library Synthesis Requiring C5 Diversification

The unsubstituted C5 position of 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine enables electrophilic halogenation or direct C–H functionalization to generate arrays of C5-substituted analogs from a single building block . This is in contrast to the 3,5-dimethyl analog, where C5 is blocked, forcing the medicinal chemist to introduce diversity at earlier synthetic stages. The free 4-amine simultaneously supports amide, sulfonamide, or urea library production without protecting group manipulation .

Fragment-Based Drug Discovery (FBDD) with Enhanced Fsp³ for Solubility

As a fragment-sized molecule (MW 167.25, heavy atom count 12) with an Fsp³ of 0.667, 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine meets the 'rule of three' criteria for fragment libraries while offering significantly higher saturation than the N1-isopropyl fragment (Fsp³ 0.571) . The elevated Fsp³ is associated with improved aqueous solubility and reduced aromatic stacking-driven promiscuity, making this compound a superior choice for fragment screening collections where hit quality and downstream developability are prioritized [1].

Agrochemical Intermediate Requiring Branched Alkyl Substitution for Metabolic Stability

The pentan-3-yl (1-ethylpropyl) group introduces a branched alkyl architecture that can impede oxidative metabolism at the N1 position compared with linear N1-alkyl chains, a strategy commonly employed in agrochemical design to enhance field stability . The 4-amine serves as a versatile anchor for subsequent coupling to carboxylic acid or isocyanate pharmacophores, while the C3-methyl group provides additional steric shielding of the pyrazole core .

Quote Request

Request a Quote for 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.